molecular formula C15H14N2O B050656 Semaxanib CAS No. 194413-58-6

Semaxanib

Número de catálogo: B050656
Número CAS: 194413-58-6
Peso molecular: 238.28 g/mol
Clave InChI: WUWDLXZGHZSWQZ-WQLSENKSSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Semaxanib, también conocido como SU5416, es un inhibidor sintético de la tirosina quinasa del receptor del factor de crecimiento endotelial vascular. Fue diseñado por SUGEN como un posible terapéutico contra el cáncer. Este compuesto es conocido por su potente e selectiva inhibición de la tirosina quinasa del receptor del factor de crecimiento endotelial vascular Flk-1/KDR, que juega un papel crucial en la angiogénesis, el proceso de formación de nuevos vasos sanguíneos .

Aplicaciones Científicas De Investigación

    Química: Se utiliza como compuesto modelo para estudiar la inhibición de las tirosina quinasas.

    Biología: Semaxanib se utiliza para investigar el papel del factor de crecimiento endotelial vascular en la angiogénesis.

    Medicina: Se ha explorado como un agente terapéutico para tratar cánceres inhibiendo la angiogénesis.

    Industria: This compound se utiliza en el desarrollo de nuevos fármacos antiangiogénicos

Mecanismo De Acción

Semaxanib ejerce sus efectos inhibiendo selectivamente la tirosina quinasa del receptor del factor de crecimiento endotelial vascular. Esta inhibición bloquea las vías de señalización involucradas en la angiogénesis, evitando así la formación de nuevos vasos sanguíneos que suministran nutrientes a los tumores. Los objetivos moleculares de this compound incluyen el receptor Flk-1/KDR, y su mecanismo implica la unión al sitio de unión al ATP del receptor, inhibiendo así su actividad quinasa .

Análisis De Reacciones Químicas

Semaxanib sufre varias reacciones químicas, que incluyen:

Comparación Con Compuestos Similares

Semaxanib se compara con otros inhibidores de la tirosina quinasa como el sunitinib, el sorafenib y el vatalanib. Si bien todos estos compuestos inhiben el receptor del factor de crecimiento endotelial vascular, this compound es único en su inhibición específica del receptor Flk-1/KDR. Además, this compound tiene la menor lipofilia entre estos inhibidores, lo que lo hace diferente en términos de sus propiedades fisicoquímicas .

Compuestos similares

  • Sunitinib
  • Sorafenib
  • Vatalanib
  • Vandetanib
  • AEE 788
  • CP-547632

Actividad Biológica

Semaxanib, also known as SU5416, is a synthetic small molecule that functions primarily as an inhibitor of the vascular endothelial growth factor receptor 2 (VEGFR2). This compound was developed with the intention of treating various types of cancer, particularly by targeting angiogenesis—the process through which new blood vessels form from pre-existing ones. This biological activity is crucial in tumor growth and metastasis, making VEGFR2 a significant target in cancer therapy.

This compound selectively inhibits the Flk-1/KDR receptor, which is integral to the VEGF signaling pathway. By blocking this pathway, this compound aims to reduce angiogenesis and consequently inhibit tumor growth. The inhibition of VEGFR2 has been shown to decrease vascular density in tumors and reduce metastases in preclinical studies .

Key Features of this compound

  • Target : VEGFR2 (Flk-1/KDR)
  • Mechanism : Inhibition of angiogenesis
  • Development Stage : Primarily studied in clinical trials but not approved for general use.

Phase I Studies

In a Phase I clinical trial, this compound was administered to patients with solid tumors to assess its safety and pharmacokinetics. The study involved 27 patients who received escalating doses of the drug via intravenous infusion. The results indicated that this compound was well tolerated at doses up to 145 mg/m², with common side effects including headache and thrombosis .

Pharmacokinetics

The pharmacokinetic profile showed rapid distribution and clearance, with a large volume of distribution indicating extensive tissue penetration. The drug exhibited linear kinetics across the studied dose range .

Phase II Studies

A subsequent Phase II study focused on patients with advanced soft tissue sarcomas. Despite being relatively well tolerated, the study found no significant antitumor activity. The median progression-free survival was only 1.8 months, and no objective tumor responses were observed . Notably, patients with high baseline urine VEGF levels exhibited shorter survival rates .

Efficacy in Specific Cancers

This compound demonstrated preliminary antitumor efficacy in renal cell carcinoma (RCC) and mesothelioma during early trials but failed to show significant clinical benefits in larger Phase III studies for colorectal cancer .

Summary of Clinical Trials

Study PhasePatient PopulationDose (mg/m²)Median PFS (months)Median OS (months)Key Findings
Phase ISolid tumors145N/AN/AWell tolerated; common side effects included headache and thrombosis.
Phase IISoft tissue sarcoma1451.822.8No objective tumor responses; shorter survival linked to high urine VEGF levels.
Phase IIIColorectal cancerVariesN/AN/AFailed to show clinical benefit compared to standard therapies.

Biological Activity Beyond Cancer

Interestingly, recent studies have suggested that this compound may possess neuroprotective properties. Research indicated that it could prevent neuronal apoptosis induced by toxic agents in vitro and in vivo models . This unexpected finding opens avenues for exploring this compound's potential applications beyond oncology.

Propiedades

IUPAC Name

(3Z)-3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c1-9-7-10(2)16-14(9)8-12-11-5-3-4-6-13(11)17-15(12)18/h3-8,16H,1-2H3,(H,17,18)/b12-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUWDLXZGHZSWQZ-WQLSENKSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1)C=C2C3=CC=CC=C3NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1)/C=C\2/C3=CC=CC=C3NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801025708
Record name Semaxanib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801025708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194413-58-6, 204005-46-9
Record name Semaxanib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=194413-58-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Semaxanib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194413586
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Semaxinib
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204005469
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Semaxanib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06436
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Semaxanib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801025708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SU 5416
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SEMAXANIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71IA9S35AJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Semaxanib
Reactant of Route 2
Reactant of Route 2
Semaxanib

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.